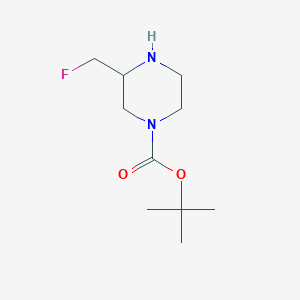

Tert-butyl 3-(fluoromethyl)piperazine-1-carboxylate

Description

Tert-butyl 3-(fluoromethyl)piperazine-1-carboxylate is a fluorinated piperazine derivative widely utilized as a key intermediate in medicinal chemistry. The compound features a piperazine ring substituted with a fluoromethyl group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances solubility and stability during synthetic processes, while the fluoromethyl moiety introduces electron-withdrawing effects and metabolic resistance, making it valuable in drug discovery pipelines. Its structural versatility allows for further functionalization, enabling applications in kinase inhibitors, protease modulators, and targeted covalent inhibitors .

Properties

IUPAC Name |

tert-butyl 3-(fluoromethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-12-8(6-11)7-13/h8,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGHYGKAWWZCLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of tert-butyl piperazine-1-carboxylate with a fluoromethylating agent under controlled conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of tert-butyl 3-(fluoromethyl)piperazine-1-carboxylate may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(fluoromethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The fluoromethyl group can be substituted with other nucleophiles under appropriate conditions.

Deprotection: The tert-butyl carbamate group can be removed under acidic conditions to yield the free piperazine derivative.

Oxidation and reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines or thiols.

Deprotection: Acidic reagents like trifluoroacetic acid or hydrochloric acid are used to remove the tert-butyl carbamate group.

Oxidation and reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while deprotection results in the free piperazine compound .

Scientific Research Applications

Tert-butyl 3-(fluoromethyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Medicine: It serves as a precursor for the development of potential therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(fluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biological pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Substituent Effects on Reactivity and Bioactivity

Piperazine derivatives exhibit diverse biological and physicochemical properties depending on substituent type, position, and electronic nature. Below is a comparative analysis of structurally analogous compounds:

Fluorinated Substituents

- Tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate (CAS: 1240621-52-6):

- Tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate (CAS: 501126-13-2):

Aromatic and Heterocyclic Substituents

- Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate :

- Tert-butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate :

Aliphatic and Carbonyl Substituents

- Tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate: A carbonyl linker increases conformational flexibility, allowing for optimal pharmacophore alignment in urea-based inhibitors (e.g., kinase modulators) .

- Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate (CAS: 840491-84-1):

Physical and Chemical Properties

Biological Activity

Tert-butyl 3-(fluoromethyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 227.25 g/mol

- CAS Number : 1240595-05-4

The compound features a piperazine ring substituted with a tert-butyl group and a fluoromethyl group, which contribute to its unique chemical reactivity and biological interactions.

This compound exhibits its biological effects through interactions with various molecular targets:

- Enzyme Inhibition : The fluoromethyl group allows for hydrogen bonding interactions with active sites of enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may modulate receptor activity, influencing pathways involved in cell signaling and proliferation.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant given the rise of antibiotic-resistant strains.

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Active against methicillin-resistant strains |

| Escherichia coli | Moderate activity |

| Pseudomonas aeruginosa | Limited activity |

Anticancer Activity

The compound has been evaluated for its anticancer properties, showing promise in inhibiting cell growth in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

| Cancer Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 25.4 |

| MCF-7 (breast cancer) | 30.1 |

| A549 (lung cancer) | 22.8 |

Case Studies

- Antimicrobial Screening : A study screened a library of compounds against clinical isolates of drug-resistant bacteria. This compound was identified as a lead candidate due to its significant antibacterial activity, particularly against MRSA strains .

- Anticancer Efficacy : In vitro studies using MTT assays demonstrated that the compound effectively reduced cell viability in HeLa cells, with an IC value indicating potent activity . Further studies are required to elucidate the exact mechanisms involved.

Research Applications

The compound's unique structure makes it a valuable candidate for further research in several areas:

- Drug Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for new drug formulations.

- Pharmaceutical Research : Ongoing studies aim to optimize its structure for enhanced efficacy and reduced toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.